

Molecular structure of 4-Bromo-6-methylpicolinic acid

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Compound of Interest

Compound Name: 4-Bromo-6-methylpicolinic acid

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of **4-Bromo-6-methylpicolinic Acid**

Introduction

4-Bromo-6-methylpicolinic acid is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. As a heterocyclic compound, its structure, characterized by a pyridine ring bearing a carboxylic acid, a bromine atom, and a methyl group, offers a unique combination of electronic and steric properties. These features make it a highly versatile and valuable building block for the synthesis of more complex, biologically active molecules.[1][2]

This guide provides a comprehensive technical overview of **4-Bromo-6-methylpicolinic acid**, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and analytical characterization. Furthermore, we will explore its applications as a key intermediate and discuss the underlying chemical principles that make it a compound of interest for creating novel therapeutics, particularly enzyme inhibitors.[1]

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The formal IUPAC name for this compound is 4-Bromo-6-methylpyridine-2-carboxylic acid.[\[3\]](#) Its structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The functional groups are arranged as follows:

- A carboxylic acid group (-COOH) is located at the 2-position (alpha to the nitrogen), defining the molecule as a picolinic acid derivative.
- A bromine atom (-Br) is substituted at the 4-position. As an electron-withdrawing halogen, it significantly influences the reactivity of the pyridine ring.
- A methyl group (-CH₃) is positioned at the 6-position.

The combination and specific arrangement of these groups dictate the molecule's reactivity, solubility, and potential for interaction with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, and its conjugate base can coordinate with metal ions, a crucial feature for its role as a pharmacophore.[\[1\]](#) The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[\[1\]](#)

Visualization of Molecular Structure

Caption: 2D structure of **4-Bromo-6-methylpicolinic acid**.

Physicochemical Data

The key physicochemical properties of **4-Bromo-6-methylpicolinic acid** are summarized below. This data is critical for planning synthetic transformations, purification procedures, and formulation studies.

Property	Value	Source
CAS Number	886372-47-0	[3] [4]
Molecular Formula	C ₇ H ₆ BrNO ₂	[4]
Molecular Weight	216.03 g/mol	[4]
SMILES	CC1=CC(=CC(=N1)C(=O)O)Br	[4]
Boiling Point (Predicted)	339.6 ± 42.0 °C	[5]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[4]
logP (Predicted)	1.85072	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bonds	1	[4]

Part 2: Synthesis and Reactivity

Synthetic Strategy Overview

The synthesis of **4-Bromo-6-methylpicolinic acid** typically involves the regioselective bromination of a 6-methylpicolinic acid precursor. A common and efficient strategy is to first synthesize the methyl ester, Methyl 4-bromo-6-methylpicolinate, via electrophilic bromination of methyl 6-methylpicolinate.[\[1\]](#) The ester serves a dual purpose: it protects the carboxylic acid from unwanted side reactions and can modulate the reactivity of the pyridine ring. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

The choice of a brominating agent and reaction conditions is crucial to ensure regioselectivity, targeting the 4-position of the pyridine ring. The presence of the electron-withdrawing carboxylate group at the 2-position and the electron-donating methyl group at the 6-position directs the electrophilic attack.

Experimental Protocol: Representative Synthesis

This protocol describes a two-step synthesis starting from methyl 6-methylpicolinate.

Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate

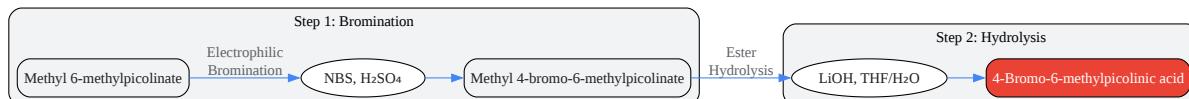
- Reaction Setup: To a solution of methyl 6-methylpicolinate (1 equivalent) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0-5 °C. The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the 4-position remains the most favorable site for attack.
- Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-bromo-6-methylpicolinate.[\[1\]](#)

Step 2: Hydrolysis to **4-Bromo-6-methylpicolinic acid**

- Reaction Setup: Dissolve the purified Methyl 4-bromo-6-methylpicolinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
- Reaction Execution: Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) and stir the mixture at room temperature. Monitor the hydrolysis by TLC or HPLC.
- Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure.
- Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N hydrochloric acid (HCl). A precipitate of the product should form.

- Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **4-Bromo-6-methylpicolinic acid**.

Synthesis Workflow Diagram



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Caption: Representative two-step synthesis of the target compound.

Part 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **4-Bromo-6-methylpicolinic acid**. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is used to confirm the substitution pattern on the pyridine ring. The spectrum is expected to show two distinct singlets (or narrow doublets due to meta-coupling) in the aromatic region, corresponding to the protons at the 3- and 5-positions. A singlet in the aliphatic region will correspond to the methyl group protons. The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum will confirm the presence of seven unique carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the aromatic carbons (including those directly attached to the nitrogen, bromine, and methyl group), and the methyl carbon (~20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

- A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1700-1730 cm^{-1} .
- C-H stretches from the aromatic ring and methyl group (~2850-3100 cm^{-1}).
- A C-Br stretch, which typically appears in the fingerprint region (~500-650 cm^{-1}).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition ($\text{C}_7\text{H}_6\text{BrNO}_2$). A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity separated by 2 Da (M^+ and M^+2), which is a definitive signature for a monobrominated compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.^[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically used. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

Part 4: Applications in Research and Drug Development

Versatile Synthetic Intermediate

4-Bromo-6-methylpicolinic acid is a valuable intermediate due to its multiple reactive sites. The bromine atom at the 4-position is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.
- Stille Coupling: Reaction with organotin reagents.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the facile synthesis of a large library of derivatives from a single, common intermediate.^[1]

Precursor for Enzyme Inhibitors

Picolinic acid derivatives are actively investigated as potential therapeutic agents, particularly as inhibitors of metalloenzymes.^[1] The carboxylate group of the picolinate core can act as a metal-binding pharmacophore (MBP), chelating essential metal ions (e.g., Zn^{2+}) in the active site of an enzyme. This mode of action is relevant for targeting enzymes like metallo- β -lactamases (MBLs), which are responsible for antibiotic resistance in many pathogenic bacteria.^[1] **4-Bromo-6-methylpicolinic acid** serves as a starting point for synthesizing inhibitors where the rest of the molecule can be elaborated to achieve high affinity and selectivity for the target enzyme.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Bromo-6-methylpicolinic acid**.

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.^{[5][7]} Avoid contact with skin, eyes, and clothing.^{[8][9]}
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.^[10]
- Hazards: The compound may cause skin, eye, and respiratory tract irritation.^{[8][11]} It may be harmful if swallowed.^[10]

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[\[7\]](#)

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

4-Bromo-6-methylpicolinic acid is a well-defined chemical entity with significant utility in modern chemical and pharmaceutical research. Its molecular structure offers a strategic combination of functional groups that enable a wide range of synthetic transformations. Through robust methods of synthesis and analytical characterization, this compound serves as a reliable building block for creating novel molecules with potential applications in drug discovery, particularly in the development of enzyme inhibitors. Its continued use in research underscores the importance of substituted heterocyclic scaffolds in the design of next-generation therapeutics.

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